molecular formula C8H11NO3 B1504536 5-Oxo-2-prop-2-en-1-ylproline CAS No. 406478-96-4

5-Oxo-2-prop-2-en-1-ylproline

Cat. No.: B1504536
CAS No.: 406478-96-4
M. Wt: 169.18 g/mol
InChI Key: ZUNSNBSFIACQTI-UHFFFAOYSA-N
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Description

5-Oxo-2-prop-2-en-1-ylproline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of a five-membered pyrrolidine ring, which is a common structural motif in many biologically active molecules. The unique structural features of this compound make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2-prop-2-en-1-ylproline typically involves the cyclization of glutamic acid or glutamine to form a lactam structure. This process can be achieved through various chemical reactions, including oxidation and dehydration. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-2-prop-2-en-1-ylproline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions are performed using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further research and development.

Scientific Research Applications

5-Oxo-2-prop-2-en-1-ylproline has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of complex molecules and pharmaceuticals. In biology, it is used to study protein structure and function. In medicine, it has potential therapeutic applications in the treatment of various diseases. In industry, it is utilized in the production of biologically active compounds and materials.

Mechanism of Action

The mechanism by which 5-Oxo-2-prop-2-en-1-ylproline exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyroglutamic acid

  • 5-oxoproline

  • DL-proline, 5-oxo-, methyl ester

  • Methyl 5-oxoprolinate

Properties

IUPAC Name

5-oxo-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-4-8(7(11)12)5-3-6(10)9-8/h2H,1,3-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNSNBSFIACQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697738
Record name 5-Oxo-2-prop-2-en-1-ylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406478-96-4
Record name 5-Oxo-2-prop-2-en-1-ylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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